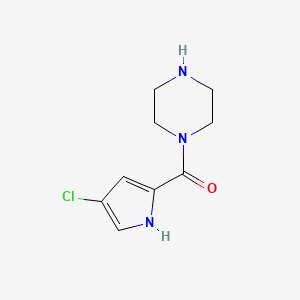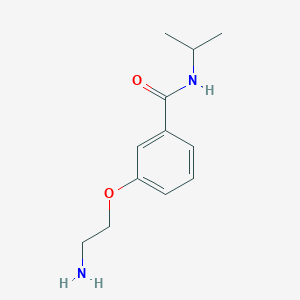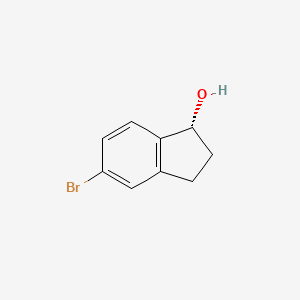
(R)-5-Bromo-2,3-dihydro-1H-indén-1-OL
Vue d'ensemble
Description
(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-Bromo-2,3-dihydro-1H-inden-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réhabilitation environnementale
Le composé a été utilisé dans le développement de l’hydrotalcite MgAl hiérarchique pour le traitement des contaminants macromoléculaires des gisements pétroliers. Cette application tire parti de la capacité du composé à induire l’auto-assemblage des surfactants en agrégats de micelles vermiformes, qui servent de modèle pour la création de matériaux d’adsorption avec une structure de pores multiniveaux .
Stockage d’énergie électrochimique
Dans le domaine de l’électrochimie, « (R)-5-Bromo-2,3-dihydro-1H-indén-1-OL » a trouvé une application dans la synthèse de matériaux bidimensionnels à base de manganèse. Ces matériaux se distinguent par leur rapport surface/volume élevé, leur large fenêtre de potentiel électrochimique et leurs riches états redox, ce qui les rend adaptés aux applications de stockage d’énergie .
Conception de matériaux avancés
Le composé a joué un rôle essentiel dans la création de biomatériaux hybrides programmables fonctionnalisés par l’ADN. Ces matériaux sont conçus pour des applications ciblées et multiplexées, telles que la biomédecine, le diagnostic clinique et les nanodispositifs, en capitalisant sur la capacité de modification élevée de l’ADN par l’appariement de bases Watson-Crick programmable .
Personnalisation de l’équipement de sécurité
Il a également été appliqué dans la conception de lampes de poche intrinsèquement sûres pour une utilisation dans des environnements dangereux. Les propriétés du composé permettent de personnaliser les lampes de poche pour répondre aux exigences spécifiques de sécurité de l’industrie, notamment dans les secteurs du pétrole et du gaz, de la fabrication chimique et de l’exploitation minière .
Technologie de détection des piqûres
Une autre application unique est la technologie de détection des piqûres utilisée pour l’inspection et les tests de l’isolation électrique. Le composé contribue à vérifier que les éléments blindés d’un assemblage sont suffisamment protégés, ce qui est crucial dans des industries comme les essais de tension d’amorçage .
Recherche en photophysique
Bien que non directement liée à « this compound », le domaine de la photochimie et de la photophysique est un domaine où de tels composés pourraient potentiellement être appliqués. Les recherches dans ce domaine couvrent un large éventail de concepts, introduisant des principes qui pourraient se croiser avec les propriétés du composé .
Propriétés
IUPAC Name |
(1R)-5-bromo-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXIUUZVRAOHBS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038919-63-9 | |
| Record name | (1R)-5-bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1518916.png)

![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)
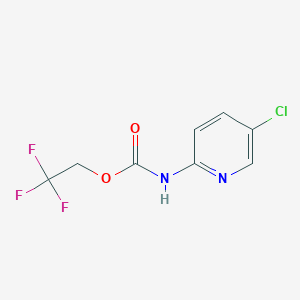
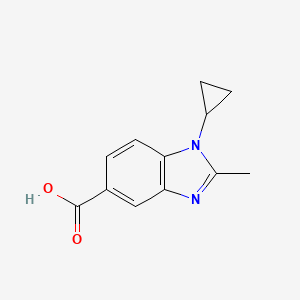
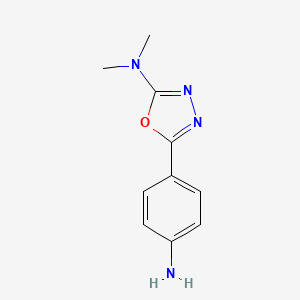
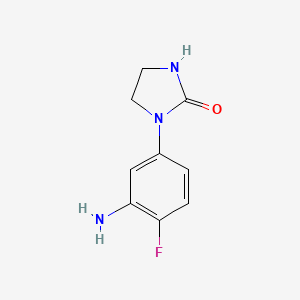
![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)
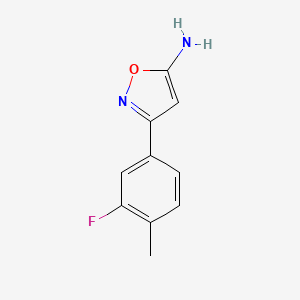
![2-{[(4-Fluorophenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1518931.png)

![2-[2-(Ethylamino)ethoxy]ethan-1-ol](/img/structure/B1518933.png)
